molecular formula C17H18N2O2 B15157244 1-Benzyl-4-(pyridin-2-yl)pyrrolidine-3-carboxylic acid

1-Benzyl-4-(pyridin-2-yl)pyrrolidine-3-carboxylic acid

Cat. No.: B15157244
M. Wt: 282.34 g/mol
InChI Key: ROBXPKYRUKXCDH-UHFFFAOYSA-N
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Description

1-Benzyl-4-(pyridin-2-yl)pyrrolidine-3-carboxylic acid is a chiral pyrrolidine-based compound of high interest in medicinal chemistry and drug discovery research. This molecule integrates a privileged pyrrolidine scaffold, a structure frequently employed by medicinal chemists to develop novel therapeutic agents . The saturated pyrrolidine ring offers significant advantages due to its sp3-hybridization, which allows for a more efficient exploration of the pharmacophore space and contributes to the stereochemistry and three-dimensional coverage of the molecule . The presence of both a pyridine and a carboxylic acid functional group on the pyrrolidine core enhances the potential of this compound. The pyridine ring is a second most widely utilized nitrogen heterocycle in FDA-approved pharmaceuticals and is known to facilitate π-π stacking and hydrogen bond interactions with biological targets . The carboxylic acid group adds polarity and can act as a key pharmacophore or a handle for further synthetic modification. This combination of features makes 1-Benzyl-4-(pyridin-2-yl)pyrrolidine-3-carboxylic acid a valuable bifunctional building block for the design and synthesis of novel enzyme inhibitors, receptor antagonists, and other bioactive molecules . Its applications extend to research in central nervous system (CNS) diseases, cancer, and inflammatory conditions, where pyrrolidine and pyridine derivatives have shown significant promise . The product is supplied with high purity for research purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-benzyl-4-pyridin-2-ylpyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c20-17(21)15-12-19(10-13-6-2-1-3-7-13)11-14(15)16-8-4-5-9-18-16/h1-9,14-15H,10-12H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROBXPKYRUKXCDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1CC2=CC=CC=C2)C(=O)O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Benzyl-4-(pyridin-2-yl)pyrrolidine-3-carboxylic acid typically involves multi-step organic synthesis. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

1-Benzyl-4-(pyridin-2-yl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(pyridin-2-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-benzyl-4-(pyridin-2-yl)pyrrolidine-3-carboxylic acid with structurally related pyrrolidine derivatives, highlighting substituent variations, physicochemical properties, and research findings:

Compound Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Data
1-Benzyl-4-(pyridin-2-yl)pyrrolidine-3-carboxylic acid Pyridin-2-yl, benzyl C₁₇H₁₈N₂O₂ 282.34 1310819-12-5* Discontinued commercial availability; stereospecific synthesis noted .
1-Benzyl-4-(2-fluorophenyl)pyrrolidine-3-carboxylic acid 2-Fluorophenyl, benzyl C₁₈H₁₈FNO₂ 299.34 874990-50-8 GHS-compliant safety data available; no reported bioactivity .
1-Benzyl-4-thiophen-2-yl-pyrrolidine-3-carboxylic acid Thiophen-2-yl, benzyl C₁₆H₁₇NO₂S 295.38 879686-81-4 High purity (>97%); used in intermediate synthesis .
1-Benzyl-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid 4-Methoxyphenyl, benzyl C₁₉H₂₁NO₃ 311.38 N/A Hydrochloride salt supplied globally; explored for CNS applications .
1-Benzyl-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid 1-Methylpyrazol-4-yl, benzyl C₁₆H₂₀N₃O₂ 298.35 2044705-72-6 Dihydrochloride form synthesized; potential kinase inhibitor .
1-Benzyl-4-(4-nitrophenyl)pyrrolidine-3-carboxylic acid ethyl ester 4-Nitrophenyl, benzyl, ethyl ester C₂₀H₂₂N₂O₄ 354.40 306305-35-1 97% purity; esterified derivative for improved solubility .

Notes:

  • Stereochemical Impact : The (3R,4R)-configuration in 1-benzyl-4-(pyridin-2-yl)pyrrolidine-3-carboxylic acid enhances binding affinity compared to racemic mixtures, as seen in analogs like the 4-methoxyphenyl variant .
  • Substituent Effects: Electron-withdrawing groups (e.g., nitro in PI-25425) increase reactivity but reduce metabolic stability . Pyridinyl vs. Fluorine substitution (e.g., 2-fluorophenyl) improves bioavailability and CNS penetration .

Commercial Availability and Suppliers

  • Discontinued Compounds : The (3R,4R)-1-benzyl-4-(pyridin-2-yl)pyrrolidine-3-carboxylic acid is listed as discontinued by CymitQuimica .
  • Active Suppliers : Variants like the 4-methoxyphenyl hydrochloride salt are available from global suppliers (e.g., Willows Ingredients Ltd, BOC Science) .

Q & A

Q. What synthetic routes are commonly employed to prepare 1-Benzyl-4-(pyridin-2-yl)pyrrolidine-3-carboxylic acid?

  • Methodological Answer : A two-step approach is often used:

Condensation : React benzyl-protected pyrrolidine precursors with pyridin-2-yl derivatives under palladium or copper catalysis. For example, highlights palladium-catalyzed coupling for analogous pyrrolidine-pyridine systems.

Cyclization and Functionalization : Use DMF or toluene as solvents under reflux, followed by acid/base workup to isolate the carboxylic acid group .
Characterization via 1^1H/13^13C NMR and LC-MS is critical to confirm regioselectivity and purity.

Q. How can the solubility of this compound be optimized for in vitro assays?

  • Methodological Answer :
  • Solvent Screening : Test polar aprotic solvents (e.g., DMSO, DMF) for stock solutions, followed by dilution in aqueous buffers (pH 6–8) to mimic physiological conditions.
  • Salt Formation : Convert the carboxylic acid to sodium or ammonium salts using NaHCO3_3 or NH4_4OH, as seen in for structurally related pyrrolidine-carboxylic acids .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :
  • NMR : 1^1H NMR (to confirm benzyl and pyridine proton environments) and 13^13C NMR (to verify carbonyl and aromatic carbons).
  • Mass Spectrometry : High-resolution LC-MS or MALDI-TOF to confirm molecular weight (e.g., used MS for analogous compounds) .
  • IR Spectroscopy : Identify carboxylic acid (C=O stretch ~1700 cm1^{-1}) and pyridine ring vibrations .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize diastereomer formation during synthesis?

  • Methodological Answer :
  • Chiral Catalysts : Use enantioselective catalysts (e.g., BINOL-derived ligands) to control stereochemistry at the pyrrolidine C3 and C4 positions.
  • Temperature Control : Lower reaction temperatures (0–25°C) reduce epimerization risks, as suggested in for piperidine derivatives .
  • HPLC Monitoring : Employ chiral HPLC columns (e.g., Chiralpak®) to track diastereomer ratios in real time.

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Dose-Response Reproducibility : Validate assays (e.g., cytotoxicity, enzyme inhibition) with ≥3 independent replicates.
  • Impurity Profiling : Use HPLC-UV/ELSD to quantify byproducts (e.g., emphasizes purity challenges in complex mixtures) .
  • Structural Confirmation : Recharacterize batches with conflicting results to rule out degradation or isomerization.

Q. How can computational modeling predict binding modes of this compound with biological targets?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinases or GPCRs).
  • MD Simulations : Run 100-ns molecular dynamics simulations in explicit solvent (e.g., TIP3P water) to assess stability of predicted complexes.
  • QSAR Analysis : Corrogate substituent effects using Hammett constants or DFT-calculated electronic parameters .

Q. What analytical methods are suitable for detecting trace impurities in bulk samples?

  • Methodological Answer :
  • HPLC-MS/MS : Achieve ppb-level sensitivity for detecting residual solvents or synthetic intermediates.
  • NMR Spectroscopy : 19^19F NMR (if applicable) or 1^1H DOSY to identify low-abundance species.
  • Elemental Analysis : Verify stoichiometry (C, H, N) to confirm absence of unreacted precursors .

Q. How can derivatization enhance this compound’s utility in mechanistic studies?

  • Methodological Answer :
  • Fluorescent Tagging : Introduce propargyl or azide groups via EDC/NHS coupling for click chemistry applications.
  • Isotope Labeling : Synthesize 13^13C-labeled analogs (e.g., at the carboxylic acid position) for metabolic tracing.
  • Protecting Group Strategies : Use tert-butyl esters (Boc) for temporary carboxylate masking during functionalization .

Methodological Notes

  • Safety Protocols : While specific hazard data for this compound is limited (), standard PPE (gloves, lab coat, goggles) and fume hood use are mandatory .
  • Data Validation : Cross-reference synthetic yields, spectral data, and bioactivity with published analogs (e.g., ’s pyridin-4-yl derivative) to ensure consistency .

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